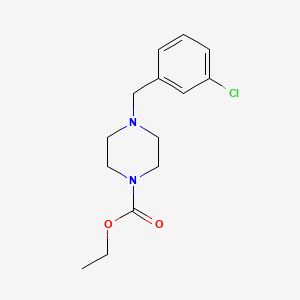
N'-(9-anthrylmethylene)-4-bromo-1-methyl-1H-pyrazole-3-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-(9-anthrylmethylene)-4-bromo-1-methyl-1H-pyrazole-3-carbohydrazide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicine, agriculture, and material science. This compound is a hydrazide derivative of pyrazole and has a molecular weight of 448.3 g/mol.
Mécanisme D'action
The mechanism of action of N'-(9-anthrylmethylene)-4-bromo-1-methyl-1H-pyrazole-3-carbohydrazide is not fully understood. However, studies have suggested that this compound may induce apoptosis in cancer cells by activating the caspase pathway. In addition, studies have suggested that this compound may act as a plant growth regulator by affecting the activity of enzymes involved in plant growth and development. Further research is needed to fully understand the mechanism of action of N'-(9-anthrylmethylene)-4-bromo-1-methyl-1H-pyrazole-3-carbohydrazide.
Biochemical and Physiological Effects:
Studies have reported that N'-(9-anthrylmethylene)-4-bromo-1-methyl-1H-pyrazole-3-carbohydrazide has a low toxicity profile, with no significant adverse effects observed in animal studies. In addition, studies have reported that this compound may have antioxidant and anti-inflammatory properties, which may contribute to its potential use as an anticancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N'-(9-anthrylmethylene)-4-bromo-1-methyl-1H-pyrazole-3-carbohydrazide in lab experiments is its relatively low cost and ease of synthesis. In addition, this compound has shown promising results in various scientific research applications. However, one limitation of using this compound is its limited solubility in water, which may affect its bioavailability and limit its use in certain applications.
Orientations Futures
There are several future directions for the scientific research of N'-(9-anthrylmethylene)-4-bromo-1-methyl-1H-pyrazole-3-carbohydrazide. One potential direction is to further investigate its potential use as an anticancer agent, with a focus on understanding its mechanism of action and optimizing its efficacy. Another potential direction is to explore its potential use as a plant growth regulator, with a focus on developing more efficient and sustainable agricultural practices. Additionally, further research is needed to fully understand the biochemical and physiological effects of N'-(9-anthrylmethylene)-4-bromo-1-methyl-1H-pyrazole-3-carbohydrazide and its potential use in material science applications.
Méthodes De Synthèse
The synthesis of N'-(9-anthrylmethylene)-4-bromo-1-methyl-1H-pyrazole-3-carbohydrazide involves the condensation reaction between 4-bromo-1-methyl-1H-pyrazole-3-carbohydrazide and 9-anthraldehyde in the presence of a suitable catalyst. The reaction is carried out in a solvent such as ethanol or methanol, and the product is obtained by recrystallization. The purity of the product can be confirmed by spectroscopic techniques such as NMR and IR.
Applications De Recherche Scientifique
N'-(9-anthrylmethylene)-4-bromo-1-methyl-1H-pyrazole-3-carbohydrazide has been studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, this compound has shown promising results as an anticancer agent, with studies reporting its ability to induce apoptosis in cancer cells. In agriculture, N'-(9-anthrylmethylene)-4-bromo-1-methyl-1H-pyrazole-3-carbohydrazide has been studied for its potential use as a plant growth regulator, with studies reporting its ability to increase crop yield. In material science, this compound has been studied for its potential use as a fluorescent probe, with studies reporting its ability to detect metal ions.
Propriétés
IUPAC Name |
N-[(E)-anthracen-9-ylmethylideneamino]-4-bromo-1-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrN4O/c1-25-12-18(21)19(24-25)20(26)23-22-11-17-15-8-4-2-6-13(15)10-14-7-3-5-9-16(14)17/h2-12H,1H3,(H,23,26)/b22-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSABGDHRGIYZIT-SSDVNMTOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)NN=CC2=C3C=CC=CC3=CC4=CC=CC=C42)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C(=N1)C(=O)N/N=C/C2=C3C=CC=CC3=CC4=CC=CC=C42)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[bis(4-chlorophenyl)methyl]-2,2,2-trifluoroacetamide](/img/structure/B5819943.png)
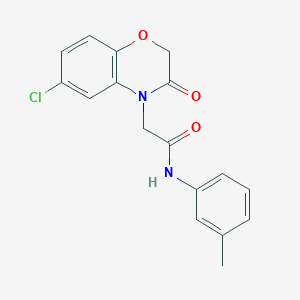
![N-{3-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}cyclohexanecarboxamide](/img/structure/B5819954.png)
![N-[4-(dimethylamino)phenyl]-N'-(3-methoxyphenyl)thiourea](/img/structure/B5819968.png)

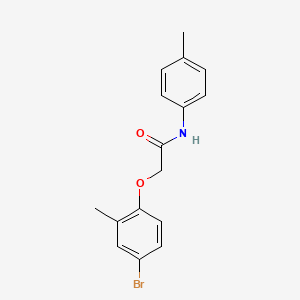
![N-(4-{N-[(4-chlorophenoxy)acetyl]ethanehydrazonoyl}phenyl)nicotinamide](/img/structure/B5819977.png)
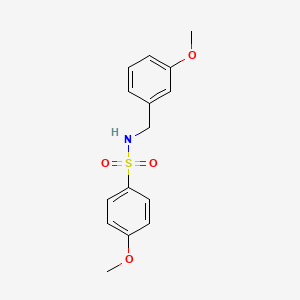
![2-{[(1-naphthyloxy)acetyl]amino}benzamide](/img/structure/B5819998.png)
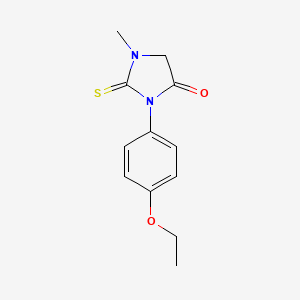

![N-allyl-N-[4-(1-piperidinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B5820023.png)
